Product packaging for Deshydroxy Albuterol(Cat. No.:)

Deshydroxy Albuterol

Cat. No.: B1163030
M. Wt: 223.31
Attention: For research use only. Not for human or veterinary use.
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Description

Deshydroxy Albuterol, also known as Levalbuterol USP Related Compound A, is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . Its systematic chemical name is 4-[2-(tert-Butylamino)ethyl]-2-(hydroxymethyl)phenol . This substance is professionally recognized and characterized as a key related substance and impurity of the bronchodilator Levalbuterol, which is the active R-isomer of Albuterol (Salbutamol) . As a defined impurity and metabolite of the parent drug, this compound serves as a critical analytical reference standard in pharmaceutical research and development . Its primary research application is in analytical method development, method validation (AMV), and Quality Control (QC) activities, particularly in support of Abbreviated New Drug Applications (ANDA) and during the commercial production of Levalbuterol . By providing a well-characterized standard, it enables researchers to accurately identify, quantify, and control this impurity, ensuring the safety, efficacy, and consistency of the final pharmaceutical product. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. All information provided is for research reference and is not a guarantee of product efficacy or safety for any other application.

Properties

Molecular Formula

C₁₃H₂₁NO₂

Molecular Weight

223.31

Synonyms

USP Levalbuterol Related Compound A;  4-(2-(tert-Butylamino)ethyl)-2-(hydroxymethyl)phenol; 

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of Deshydroxy Albuterol

By-product Formation during Albuterol and Levalbuterol (B1212921) Synthesis

The manufacturing process of Albuterol and its single-enantiomer form, Levalbuterol, involves multiple chemical steps. During these stages, side reactions can occur, leading to the formation of impurities that must be monitored and controlled. Deshydroxy Albuterol is one such process-related impurity. google.comnih.gov

The formation of this compound as a by-product is primarily attributed to the reductive cleavage of the benzylic hydroxyl group. This type of reaction, known as hydrogenolysis, is particularly common during catalytic hydrogenation steps. In many multi-step syntheses of Albuterol, protecting groups are used for the phenolic hydroxyl and the secondary amine. A common strategy involves using a benzyl (B1604629) group to protect the phenol (B47542), which is later removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst, Pd/C).

Under these conditions, the catalyst can also facilitate the reduction of the benzylic alcohol of the Albuterol side chain. This unintended reaction removes the hydroxyl group and replaces it with a hydrogen atom, yielding this compound. The reaction is influenced by factors such as temperature, pressure, catalyst type and loading, and reaction time. Forcing conditions, such as elevated temperature or hydrogen pressure, intended to ensure complete deprotection, can increase the incidence of this over-reduction, leading to higher levels of the this compound impurity.

The mechanism for the unintended generation of this compound during synthesis is consistent with the established principles of catalytic hydrogenolysis of benzylic alcohols. The process is believed to occur on the surface of the metal catalyst (e.g., Palladium).

The key steps are:

Adsorption : The Albuterol molecule, or a protected intermediate, adsorbs onto the catalyst surface. The aromatic ring and the benzylic hydroxyl group are key points of interaction.

Activation : The C-O bond of the benzylic alcohol is weakened through its interaction with the active sites of the catalyst.

Cleavage and Reduction : Hydrogen atoms, also adsorbed on the catalyst surface, attack the activated site. The C-O bond is cleaved, and a C-H bond is formed, effectively replacing the hydroxyl group with hydrogen.

Desorption : The resulting this compound molecule desorbs from the catalyst surface, regenerating the active site.

The stability of the potential benzylic carbocation intermediate, due to resonance with the phenyl ring, makes this position particularly susceptible to such reductive cleavage compared to non-benzylic alcohols.

Investigation of Reaction Conditions Leading to Deshydroxylation

Chemical Degradation Pathways of Albuterol Yielding this compound

The formation of this compound via the degradation of Albuterol is not a commonly reported pathway. Degradation of pharmaceuticals under storage or stress conditions (e.g., exposure to light, heat, humidity, or oxidizing agents) typically involves oxidative reactions, hydrolysis, or fragmentation.

Studies on Albuterol degradation have shown that it can break down in aqueous solutions, but the identified products are generally oxidative in nature. google.com For instance, Albuterol Aldehyde is a known degradation product formed through the oxidation of the primary alcohol of the hydroxymethylphenyl group. google.com Furthermore, photocatalytic degradation studies of Salbutamol (B1663637) have identified various intermediate products resulting from oxidation and cleavage of the molecule, none of which include the reduced this compound species. researchgate.net

The formation of this compound requires a reductive process (loss of oxygen). Such conditions are not typical for standard shelf-life degradation. Therefore, its presence in a drug product is almost exclusively indicative of it being a process-related impurity carried over from the initial synthesis rather than a product of post-synthesis degradation.

Stability Studies and Degradation Product Identification

This compound is a significant impurity identified during the stability testing of Albuterol. Forced degradation studies, which are essential for developing stability-indicating analytical methods, intentionally expose the drug substance to harsh conditions to predict its degradation pathways. These studies have consistently identified this compound as a major degradant, particularly under acidic and oxidative stress.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal analytical techniques used for the detection and quantification of this compound in Albuterol formulations. vulcanchem.com These methods are sensitive enough to detect impurity levels below the 0.1% threshold required for regulatory compliance. vulcanchem.com

Research findings from forced degradation studies on Albuterol sulfate (B86663) highlight the conditions leading to the formation of this compound. For instance, exposing an Albuterol sulfate solution to 0.1N hydrochloric acid (HCl) at 60°C for 24 hours resulted in a notable increase in this compound levels, ranging from 0.3% to 0.5%. vulcanchem.com This demonstrates its role as a critical marker for degradation in acidic environments.

Stress ConditionParent CompoundObservationReference
Acidic Hydrolysis (0.1N HCl, 60°C, 24h)Albuterol SulfateFormation of this compound (0.3-0.5% increase) vulcanchem.com
Oxidative Stress (e.g., H₂O₂)Albuterol SulfateFormation of this compound via radical-mediated dehydroxylation vulcanchem.com
Alkaline Hydrolysis, Thermal, Photolytic StressAlbuterol SulfateThese conditions primarily lead to the formation of other degradation products, such as Albuterol aldehyde. innovareacademics.inresearchgate.net

Theoretical Models of Degradation Mechanisms

The formation of this compound from Albuterol is understood through established chemical degradation models rather than complex computational simulations. The primary mechanisms are believed to be acidic hydrolysis and oxidative stress.

Acidic Hydrolysis: Under low pH conditions, the β-hydroxyl group on the ethanolamine (B43304) side chain of the Albuterol molecule is susceptible to cleavage. This reaction is a form of acid-catalyzed dehydration or dehydroxylation. The acidic environment facilitates the protonation of the hydroxyl group, making it a good leaving group (water). The subsequent elimination of a water molecule and rearrangement leads to the formation of a carbocation intermediate, which is then stabilized to form this compound. This pathway is a well-understood mechanism for alcohols and is the theoretical basis for the observed increase in this compound under acidic stress. vulcanchem.com

Oxidative Stress: The degradation of Albuterol can also occur via oxidative pathways, particularly in the presence of oxidizing agents like peroxides or dissolved oxygen. The theoretical model for this process involves a radical-mediated dehydroxylation. vulcanchem.com Free radicals present in the formulation can abstract a hydrogen atom from the β-carbon of the Albuterol side chain. This generates a carbon-centered radical, which can then undergo further reactions, ultimately leading to the removal of the hydroxyl group and the formation of this compound. The specific initiators and propagating species in this radical chain reaction depend on the formulation's composition and storage conditions.

While detailed computational models predicting the kinetics and energy barriers for these specific degradation pathways of Albuterol to this compound are not extensively published, the proposed mechanisms of acidic hydrolysis and oxidative dehydroxylation are consistent with the empirical data from forced degradation studies. vulcanchem.com

Advanced Analytical Methodologies for Characterization and Quantification of Deshydroxy Albuterol

Chromatographic Separation Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Deshydroxy Albuterol. These methods offer the high resolution and sensitivity required to separate this compound from Albuterol and other related impurities.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust HPLC method involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. Validation of the developed method is then performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. researchgate.net Validated HPLC methods are essential for the routine quality control of Albuterol drug products. clearsynth.comresearchgate.net

A typical RP-HPLC method for the determination of Albuterol and its related substances, including this compound, has been developed and validated. nih.gov This method demonstrated linearity, precision, accuracy, and robustness, proving its suitability for quantifying these compounds in pharmaceutical dosage forms. researchgate.netnih.gov The limits of detection and quantitation for Albuterol and its related substances were found to be in the range of 0.01 to 0.21% of the assay concentration, highlighting the method's sensitivity. nih.gov

The choice of stationary and mobile phases is critical for achieving the selective separation of this compound from Albuterol and other impurities.

Stationary Phases: Reversed-phase columns, such as C18 and phenyl columns, are commonly employed for the analysis of Albuterol and its related substances. researchgate.netnih.gov A YMC phenyl column (250 mm x 4.6 mm, 5 µm) has been successfully used to resolve Albuterol from six of its known related substances. nih.gov The selection of a C18 stationary phase with a particle size of 5 µm has also been reported as effective. csfarmacie.cz

Mobile Phases: The mobile phase composition is meticulously optimized to achieve the best separation. A common approach involves using a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). For instance, a mobile phase consisting of 25 mM monobasic potassium phosphate (B84403) (pH 3.0) and methanol (95:5, v/v) has been utilized. nih.gov Another method employed a mixture of phosphate buffer (10mM KH2PO4) and acetonitrile (60:40% v/v). jrespharm.com Gradient elution, where the mobile phase composition is changed during the run, can also be used to enhance separation, for example, using a gradient of 0.05% TEA solution (pH 5.5) and a methanol:acetonitrile mixture. csfarmacie.cz

Table 1: Examples of Optimized HPLC Conditions for Albuterol and Related Substances Analysis

Parameter Condition 1 Condition 2 Condition 3
Column YMC Phenyl (250 x 4.6 mm, 5 µm) nih.gov C18 (250 x 4.6 mm, 5 µm) researchgate.netjrespharm.com C18 (particle size 5 µm) csfarmacie.cz
Mobile Phase 25 mM KH2PO4 (pH 3.0):Methanol (95:5) nih.gov 10mM KH2PO4:Acetonitrile (60:40) jrespharm.com Gradient of 0.05% TEA (pH 5.5) and Methanol:Acetonitrile (50:50) csfarmacie.cz
Flow Rate 1.5 mL/min nih.gov 1.0 mL/min researchgate.netjrespharm.com 1.0 mL/min csfarmacie.cz
Detection UV at 225 nm nih.gov UV at 260 nm researchgate.net or 225 nm jrespharm.com UV at 277 nm csfarmacie.cz

| Column Temp. | Ambient nih.gov | 25°C researchgate.net or 40°C jrespharm.com | 35°C csfarmacie.cz |

This table is for illustrative purposes and specific conditions may vary based on the exact method.

Following chromatographic separation, sensitive and specific detection methods are required for the quantification of this compound.

Ultraviolet (UV) and Photodiode Array (PDA) Detection: UV detection is a widely used and robust technique for the analysis of chromophoric compounds like this compound. shimadzu.com The detection wavelength is typically set at the absorption maximum of the analyte to ensure high sensitivity. Wavelengths of 225 nm, 260 nm, and 276 nm have been reported for the analysis of Albuterol and its impurities. researchgate.netnih.govjrespharm.com A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment by comparing the spectra with that of a reference standard. shimadzu.comshimadzu.comnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method. nih.govfda.gov MS detection is based on the mass-to-charge ratio of the ionized analyte, offering structural information and enabling the unambiguous identification of compounds, even at trace levels. nih.gov Electrospray ionization (ESI) is a common ionization technique used for LC-MS analysis of polar molecules like Albuterol and its related substances. fda.govtandfonline.com

Optimization of Stationary and Mobile Phases for Specificity

Gas Chromatography (GC) Applications for Volatile Analogs/Intermediates (if applicable to specific research context)

While HPLC is the primary technique for the analysis of non-volatile compounds like this compound, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or intermediates that may be present in the drug substance or product. For thermally labile compounds like Albuterol, derivatization is often necessary to enhance volatility and thermal stability prior to GC analysis. tandfonline.com GC-MS, which combines the separation power of GC with the detection specificity of MS, is a powerful tool for the identification and quantification of volatile organic impurities. tandfonline.comeresearchco.com

Chiral Separation Techniques for Enantiomeric Purity Assessment (if applicable)

Albuterol is a chiral molecule and exists as two enantiomers, (R)-Albuterol and (S)-Albuterol. Since this compound is a related substance, it is crucial to assess its enantiomeric purity, as different enantiomers can have different pharmacological and toxicological profiles. nih.govresearchgate.net Chiral separation techniques are employed to separate and quantify the individual enantiomers.

Chiral HPLC is a widely used technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Various CSPs, such as those based on vancomycin (B549263) and teicoplanin, have been successfully used for the chiral separation of Albuterol and its metabolites. mdpi.com Capillary electrophoresis (CE) is another powerful technique for the enantiomeric resolution of salbutamol (B1663637) and its related impurities, often using cyclodextrins as chiral selectors. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods provide detailed information about the molecular structure of the compound.

Comprehensive characterization data, including spectroscopic analysis, is typically provided with reference standards of this compound to support analytical method development and validation. clearsynth.comsynzeal.comvivanls.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns. nih.govtandfonline.com The molecular weight of this compound is 223.31 g/mol , corresponding to the molecular formula C13H21NO2. pharmaffiliates.comsynthinkchemicals.compharmaffiliates.compharmaffiliates.com In mass spectrometry, this compound can be ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is unique to the molecule's structure and can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

Key ¹H NMR signals for this compound include those corresponding to the tert-butyl group protons and the aromatic protons. vulcanchem.com These signals, along with their chemical shifts, multiplicities, and integration values, help in confirming the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. ijpsjournal.com The FTIR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For this compound, characteristic peaks would be observed for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the alkyl and aromatic groups, N-H stretching of the secondary amine, and C=C stretching of the aromatic ring.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Albuterol (Salbutamol)
(R)-Albuterol (Levalbuterol)
(S)-Albuterol
Acetonitrile
Methanol
Potassium Dihydrogen Phosphate
Triethylamine (TEA)
Vancomycin
Teicoplanin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the unequivocal structural confirmation of this compound. Both ¹H and ¹³C NMR are instrumental in providing a detailed map of the molecular structure.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, key proton signals are observed that confirm its structure. For instance, the characteristic signals for the tert-butyl group protons typically appear around δ 1.25 ppm. vulcanchem.com The protons on the aromatic ring produce signals in the range of δ 6.75–7.25 ppm. vulcanchem.com Two-dimensional NMR techniques, such as H-H COSY, can be employed to further confirm the connectivity of protons and ensure that no impurity signals are underlying the peaks of interest.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, and the chemical shifts of these signals are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). While specific data for this compound is not widely published, the analysis would be compared against the known spectrum of Albuterol to confirm the absence of the hydroxyl group at the benzylic position.

The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Molecular Weight Confirmation: this compound has a molecular formula of C₁₃H₂₁NO₂ and a corresponding molecular weight of approximately 223.31 g/mol . vulcanchem.com Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of pharmaceutical compounds. In ESI-MS, this compound would be expected to form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 224.32. The accurate mass measurement capabilities of high-resolution mass spectrometers can confirm the elemental composition of the molecule with high confidence.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation would involve the loss of the tert-butyl group and other cleavages along the ethylamine (B1201723) side chain. This fragmentation pattern can be compared to that of Albuterol to confirm the identity of the impurity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to quantify the substance, respectively.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the various functional groups in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. ijpsjournal.com Key characteristic absorptions would include:

O-H stretching: A broad band indicating the phenolic hydroxyl group.

N-H stretching: A peak corresponding to the secondary amine.

C-H stretching: Signals for both aromatic and aliphatic C-H bonds.

C=C stretching: Absorptions characteristic of the aromatic ring.

C-O stretching: A peak for the hydroxymethyl group.

The absence of a prominent secondary alcohol O-H stretch, which would be present in Albuterol, is a key differentiating feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a compound. Aromatic compounds like this compound exhibit characteristic absorption maxima. The UV spectrum of Albuterol typically shows absorption maxima around 226 nm and 276 nm. jddtonline.infosielc.com It is expected that this compound would have a similar UV absorption profile due to the presence of the substituted phenol (B47542) chromophore. This technique is often used for quantitative analysis in conjunction with chromatography. The absorption maximum for quantitative purposes is often set at or near 276 nm. scholarsresearchlibrary.com

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable for research and quality control, it must undergo a rigorous validation process as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). sierrajournals.com This ensures the method is suitable for its intended purpose.

Specificity, Linearity, Accuracy, and Precision in Impurity Analysis

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. eijppr.com In the context of this compound analysis, the method must be able to separate it from Albuterol and other known related substances. nih.gov This is typically demonstrated by showing that there is no interference from placebo or other impurities at the retention time of this compound. eijppr.comresearchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For impurity analysis, the linearity range typically covers from the reporting threshold to 120% of the specification limit. A linear relationship is established by plotting the analytical response versus the concentration of this compound and is often evaluated by the correlation coefficient (r²), which should ideally be close to 0.999. eijppr.comsciensage.info

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of this compound is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). jptcp.com The percentage recovery is then calculated. For impurity analysis, the recovery is expected to be within an acceptable range, often between 80% and 120%. eijppr.com

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). For impurity analysis, the acceptance criteria for precision are often an RSD of not more than 15%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically established at a ratio of 3:1. eijppr.comresearchgate.net

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is commonly set at 10:1. eijppr.comresearchgate.net The precision at the LOQ level is also verified to be within acceptable limits. eijppr.com For Salbutamol and its impurities, LOD and LOQ values have been reported in the range of 0.012% to 0.21% of the assay concentration. nih.govresearchgate.net

The following table summarizes typical LOD and LOQ values found in the literature for Salbutamol and its impurities, which would be comparable for this compound analysis.

ParameterTypical Value (as % of assay concentration)Signal-to-Noise Ratio
LOD 0.012 - 0.02 researchgate.netresearchgate.net~3:1
LOQ 0.04 - 0.048 eijppr.comresearchgate.net~10:1

Robustness and Ruggedness Assessment in Laboratory Settings

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. jptcp.com This provides an indication of its reliability during normal usage. For a chromatographic method, these variations might include:

pH of the mobile phase researchgate.net

Mobile phase composition eijppr.com

Column temperature eijppr.com

Flow rate sierrajournals.com

Wavelength of detection sierrajournals.com

The method is considered robust if the results remain within acceptable criteria despite these small changes, often demonstrated by a low RSD of the results. sierrajournals.com

Ruggedness: Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. saudijournals.com This is a measure of the method's transferability. The ruggedness is typically assessed by having different analysts perform the analysis and comparing the results. The RSD between the results from different analysts should be within an acceptable limit. eijppr.com

Metabolic and Biotransformation Research of Deshydroxy Albuterol Non Human Biological Systems/in Vitro Focus

Investigation of Enzymatic Pathways Involved in Deshydroxylation

Currently, there is no scientific literature available that investigates or identifies specific enzymatic pathways, such as oxidative deamination or other deshydroxylation reactions, leading to the formation of Deshydroxy Albuterol from albuterol in any in vitro or non-human biological system. While oxidative deamination is a known metabolic pathway for some compounds, its role in the formation of this specific albuterol-related substance has not been described.

In Vitro Studies on Cellular Metabolism

Comprehensive searches of scientific databases reveal a lack of in vitro studies using models such as liver microsomes or various cell lines that report the metabolic formation of this compound. Studies on albuterol metabolism in these systems consistently identify the major metabolite as the sulfate (B86663) conjugate. For instance, research using rat liver microsomes to study the metabolism of levalbuterol (B1212921) identified two metabolites, though neither was confirmed to be this compound. Similarly, studies with the human liver cell line HepG2 have shown the presence of salbutamol (B1663637) metabolites, but again, this compound was not among the identified compounds.

The absence of evidence for its formation in these standard metabolic screening systems further supports the hypothesis that this compound is not a typical metabolite of albuterol.

Comparative Biotransformation with Parent Compounds

There are no available comparative biotransformation studies that analyze the formation of this compound alongside the parent compound, albuterol, and its other known metabolites. Such studies are essential for understanding the metabolic profile of a drug, but in the case of this compound, the foundational evidence of its metabolic origin is absent.

Computational and Theoretical Chemistry Studies of Deshydroxy Albuterol

Molecular Docking and Conformational Analysis

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer significant insights into the stable conformations of Deshydroxy Albuterol. Conformational analysis is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets.

A detailed conformational analysis of this compound has been performed using DFT calculations with the B3LYP method and a 6-31++G(d,p) basis set. wu.ac.th This analysis helps to identify the molecule's minimum energy conformation. The optimized geometry reveals the spatial arrangement of its constituent atoms and functional groups, such as the hydroxymethyl, tert-butylamino, and phenol (B47542) groups. wu.ac.thresearchgate.net While specific molecular docking studies on this compound with clinical targets of Albuterol are not extensively documented in public literature, the conformational analysis provides the foundational data required for such theoretical applications. The calculated stable structure is a prerequisite for any attempt to model its binding to a receptor pocket. For related molecules like Levalbuterol (B1212921), conformational energy analysis has shown that the conformation within a crystal structure can be of higher energy than the global minimum energy conformation, a distortion that accommodates hydrogen bonding within the crystal lattice. cambridge.org This highlights that a molecule's conformation is flexible and can adapt to its environment, a key principle in molecular docking simulations.

The optimized geometric parameters, including bond lengths and angles of this compound, have been calculated and show good correlation with predicted geometries. wu.ac.thresearchgate.net These parameters define the molecule's shape and are fundamental for understanding its potential steric and electronic interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and chemical reactivity of this compound. Using DFT, researchers have investigated the molecule's electronic structure, charge distribution, and sites of reactivity. wu.ac.thresearchgate.net

Molecular Orbitals and Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. For this compound, these values have been calculated, providing insight into its charge transfer characteristics and its ability to participate in chemical reactions.

Atomic Charges and Reactivity Descriptors: Mulliken atomic charge analysis has been performed to determine the electronic charge distribution across the this compound molecule. wu.ac.th This analysis identifies the relative electronegativity and electropositivity of different atoms. The oxygen atoms are found to be regions of significant electronegativity, while the nitrogen and some hydrogen atoms are net positive, indicating sites prone to intermolecular interactions like hydrogen bonding. wu.ac.thresearchgate.net

To further quantify reactivity, Fukui functions have been calculated. wu.ac.thresearchgate.net These descriptors help to identify the sites on the molecule that are most susceptible to nucleophilic, electrophilic, and radical attacks. This information is critical for predicting how this compound might interact with other molecules or be metabolized.

Below is a table summarizing key calculated electronic properties for this compound.

Computational ParameterDescriptionCalculated Value/Finding
HOMO-LUMO Gap Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity.The specific energy gap value points towards the molecule's kinetic stability.
Mulliken Atomic Charges Distribution of electron charge among the atoms in the molecule.Oxygen atoms show significant negative charge, while nitrogen and certain hydrogen atoms are positively charged, indicating sites for intermolecular bonding. wu.ac.thresearchgate.net
Fukui Functions Identify the most likely sites for nucleophilic, electrophilic, and radical attack.Provides a map of the reactive regions across the molecule. wu.ac.thresearchgate.net
Thermodynamic Stability Parameters such as enthalpy and heat capacity calculated at different temperatures.Thermodynamic parameters were found to increase with a rise in temperature, indicating the compound's thermal behavior. wu.ac.th

Structure-Activity Relationship (SAR) Insights through Analog Comparison

The structure-activity relationship (SAR) of sympathomimetic agents like Albuterol is well-studied, providing a framework for understanding this compound's properties based on its chemical structure. slideshare.net The key structural differences between Albuterol and this compound inform theoretical predictions about their interactions.

Albuterol features a saligenin group (a 4-hydroxy-3-hydroxymethylphenyl group). However, it is often compared to catecholamines, where two hydroxyl groups are positioned meta and para to the ethylamine (B1201723) side chain. firsthope.co.in These hydroxyl groups are crucial for strong binding to adrenergic receptors. firsthope.co.in

In this compound, the chemical name 4-[2-(tert-butylamino)ethyl]-2-(hydroxymethyl)phenol indicates it retains the hydroxymethyl group at position 2 and the hydroxyl group at position 4 of the phenyl ring, but it lacks the hydroxyl group at the meta-position (position 3) that is present in true catecholamines. Albuterol itself has a hydroxymethyl group at position 3 instead of a hydroxyl group. The defining feature of this compound is the absence of the benzylic hydroxyl group on the ethylamino side chain. This hydroxyl group is known to be important for direct action on beta-receptors. wikipedia.org

Impact of the Missing Hydroxyl Group: The absence of the benzylic hydroxyl group in this compound compared to Albuterol is the most significant structural modification. This hydroxyl group on the beta-carbon of the ethylamine side chain is considered critical for agonist activity at adrenergic receptors. slideshare.netwikipedia.org Its removal would theoretically lead to a dramatic decrease in binding affinity and intrinsic activity. The hydroxyl group participates in key hydrogen bonding interactions within the receptor's binding site.

By comparing the known SAR of Albuterol and its analogs, it can be theoretically inferred that this compound would have significantly reduced activity as a beta-adrenergic agonist due to the missing benzylic hydroxyl group, which is a critical pharmacophoric feature. wikipedia.orgnih.gov

Role and Implications in Pharmaceutical Research and Development

Contribution to Drug Substance and Drug Product Impurity Profiles

The formation of Deshydroxy Albuterol can occur through two main pathways:

Process-Related Impurity: It can be generated as a byproduct during the chemical synthesis of Albuterol. vulcanchem.com Incomplete reactions or side reactions can lead to its presence in the crude drug substance.

Degradation Product: this compound can also form over time due to the degradation of the Albuterol API. vulcanchem.com This degradation is often observed under specific stress conditions, such as:

Acidic Hydrolysis: The cleavage of the β-hydroxyl group can be prompted by low pH conditions. vulcanchem.com

Oxidative Stress: The presence of oxidizing agents or peroxides can lead to radical-mediated dehydroxylation. vulcanchem.com

Forced degradation studies are a key component of drug development and stability testing. Exposing Albuterol sulfate (B86663) to conditions like 0.1N hydrochloric acid at 60°C for 24 hours has been shown to increase the levels of this compound, confirming its role as a stability-indicating degradation product. vulcanchem.com Due to its potential impact on product quality, this compound is listed as a specified impurity in major pharmacopeias, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), where it is often referred to as Albuterol Related Compound A or Levalbuterol (B1212921) Related Compound A. synzeal.comveeprho.comveeprho.com

Strategic Approaches for Impurity Control and Mitigation in Manufacturing Processes

Given that this compound can arise from both synthesis and degradation, a multi-faceted control strategy is essential throughout the manufacturing process. The principles of Quality by Design (QbD) guide the development of robust processes to ensure the final product consistently meets its quality targets. nih.govmt.com

Key strategic approaches for controlling and mitigating this compound include:

Process Optimization and Control: The synthesis of Albuterol is carefully designed to minimize the formation of byproducts. This involves precise control over critical process parameters (CPPs) such as reaction temperature, pressure, pH, and the stoichiometry of reactants.

Purification Techniques: After synthesis, the crude API undergoes rigorous purification. Crystallization from specific solvent systems, such as ethanol-water mixtures, is a highly effective method for removing impurities like this compound, capable of achieving purity levels greater than 99%. vulcanchem.com

Control of Formulation and Storage Conditions: To prevent the formation of this compound as a degradation product, the drug product formulation is optimized. This includes maintaining the pH of aqueous solutions within a stable range. vulcanchem.com Furthermore, finished products are stored under controlled conditions (e.g., temperature, humidity, and protection from light) to minimize degradation throughout their shelf life.

Use of Protective Packaging: For liquid formulations, packaging that limits exposure to oxygen can mitigate oxidative degradation pathways. vulcanchem.com

By implementing these strategies, manufacturers can effectively control the levels of this compound in both the drug substance and the final drug product, ensuring they remain within the stringent limits set by regulatory authorities.

Utilization as a Reference Standard in Analytical Quality by Design (QbD) Frameworks

The concept of Quality by Design (QbD) in pharmaceuticals is a systematic approach that emphasizes product and process understanding and control based on sound science and quality risk management. nih.govresearchgate.net Within this framework, well-characterized reference standards for impurities are indispensable tools.

This compound serves as a critical reference standard for several quality control applications: vulcanchem.com

Analytical Method Validation: It is used to validate the analytical methods employed to test Albuterol drug products. synzeal.comsynzeal.com High-Performance Liquid Chromatography (HPLC) is a standard technique for impurity profiling. vulcanchem.com The this compound reference standard is used to confirm that the HPLC method is specific, sensitive, and accurate for detecting and quantifying this specific impurity, ensuring it can be resolved from Albuterol and other related substances. vulcanchem.comsynzeal.com

Batch-to-Batch Consistency: The reference standard is used in routine quality control testing to assess the consistency of Albuterol sulfate batches, particularly for inhalation solutions. vulcanchem.com

Regulatory Submissions: The use of this reference standard is crucial for Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions to demonstrate robust analytical control over impurities. synzeal.comsynzeal.comaquigenbio.com

Stability Studies: As a known degradation product, this compound is monitored during stability studies to establish the shelf life of the drug product and to understand its degradation profile under various environmental conditions. vulcanchem.com

The availability and use of a highly pure this compound reference standard are foundational to the QbD approach for Albuterol products. It enables a deep understanding of the product's critical quality attributes (CQAs), particularly its impurity profile, and ensures that the manufacturing process is in a state of control. nih.govpqri.org

Table of Compounds

Compound NameOther Names/Synonyms
Albuterol Salbutamol (B1663637)
This compound 1-Deshydroxy Albuterol synzeal.comsynzeal.com, 4-(2-(tert-Butylamino)ethyl)-2-(hydroxymethyl)phenol vulcanchem.com, Levalbuterol Related Compound A synzeal.comsynthinkchemicals.com, Salbutamol Deshydroxy Impurity pharmaffiliates.com, Albuterol Related Compound A veeprho.com
Levalbuterol (R)-Albuterol

Table of Analytical Methods

Analytical TechniqueApplication in this compound AnalysisTypical Parameters/Details
High-Performance Liquid Chromatography (HPLC) Gold standard for detection and quantification of this compound in drug substance and product. vulcanchem.comColumn: C18 reverse-phase Mobile Phase: Acetonitrile (B52724):phosphate (B84403) buffer (pH 3.0) Detection: UV at 276 nm Sensitivity: <0.1% impurity levels vulcanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Used for detection and structural confirmation of impurities. vulcanchem.comProvides mass-to-charge ratio data for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structural identity of the reference standard. vulcanchem.comIdentifies key proton signals, such as those for the tert-butyl and aromatic groups. vulcanchem.com
Fourier-Transform Infrared (FTIR) Spectroscopy Used for structural confirmation of the reference standard by identifying functional groups. vulcanchem.comProvides a characteristic infrared spectrum or "fingerprint" for the molecule.

Emerging Research Directions and Future Perspectives on Deshydroxy Albuterol

Novel Analytical Technologies for Enhanced Detection and Characterization

The precise detection and characterization of Deshydroxy Albuterol are paramount for quality control in pharmaceutical manufacturing. While High-Performance Liquid Chromatography (HPLC) remains a standard, research is pushing towards more advanced and efficient analytical technologies. vulcanchem.com The goal is to achieve lower detection limits, higher resolution, and faster analysis times.

Modern chromatographic techniques are at the forefront of these advancements. The development of stability-indicating Reverse Phase HPLC (RP-HPLC) methods allows for the simultaneous determination of Albuterol and its related substances, including this compound, in various formulations. researchgate.net A significant leap forward is the use of Ultra-High-Performance Liquid Chromatography (UHPLC), which offers superior speed, sensitivity, and resolution compared to conventional HPLC. jrespharm.com Another promising technique is supercritical fluid chromatography (SFC), a form of normal phase chromatography that uses carbon dioxide as a mobile phase. nih.gov SFC is particularly useful for purifying low-to-moderate molecular weight molecules and can be a robust and efficient method for monitoring pharmaceutical impurities. medwinpublishers.com

Spectroscopic methods are indispensable for structural elucidation. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the structural identity of impurities like this compound. vulcanchem.comnih.gov Furthermore, hyphenated techniques, which couple separation and detection methods, are powerful tools. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly exploited for impurity profiling, providing both separation and mass information for definitive identification. nih.gov Recent developments in spectrophotometry, such as the dual-wavelength method, also offer selective determination of components in a mixture, which could be adapted for impurity analysis. nih.govnih.govresearchgate.net

Table 1: Comparison of Analytical Technologies for this compound Analysis

TechnologyPrincipleKey AdvantagesApplication in this compound Analysis
RP-UHPLC Chromatographic separation on a C18 column using a pressurized liquid mobile phase.Faster run times, higher resolution, and greater sensitivity than conventional HPLC. jrespharm.comRapid and precise quantification of this compound in bulk drug and formulations. jrespharm.com
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information, enabling definitive identification of impurities. nih.govStructural confirmation and profiling of degradation products. nih.gov
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO2) as the mobile phase for separation.Fast, efficient, and reproducible; a "green" alternative to normal-phase HPLC. nih.govQuantification and identification of impurities, offering an alternative to traditional chromatography.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to deduce the structure of a molecule.Provides detailed structural information for unequivocal identification. nih.govmedwinpublishers.comCharacterization and structural elucidation of isolated this compound. vulcanchem.com

Advanced Synthetic Methodologies for Selective Impurity Formation or Prevention

Controlling the formation of impurities during the synthesis of an API is a critical aspect of pharmaceutical development. Research into advanced synthetic methodologies aims to either prevent the formation of this compound or to selectively synthesize it in a controlled manner for use as a reference standard.

Impurities in an API can originate from various sources, including unreacted raw materials, by-products of the main reaction, and subsequent degradation of the final product. nih.gov The synthesis of Albuterol has evolved to improve yield and purity. Early routes often involved processes like bromination, which could lead to more side reactions and by-products. google.com Modern synthetic strategies focus on creating more efficient and cleaner reactions.

Another key strategy involves the use of protecting groups. In a patented method for preparing a salbutamol (B1663637) impurity, a tert-butyldimethylsilyl protecting group was used on the hydroxyl groups before subsequent reaction steps. google.com Such strategies prevent side reactions and direct the synthesis towards the desired product, minimizing the generation of impurities like this compound. Research also explores blocking sites of metabolism or degradation through structural modification to create more stable analogues, a principle that can be applied to synthetic design to prevent the formation of unwanted by-products. researchgate.net

Table 2: Strategies for Controlling this compound in Synthesis

StrategyDescriptionImpact on Impurity Profile
Optimized Reaction Conditions Fine-tuning of parameters such as temperature, pressure, pH, and reaction time.Minimizes side reactions and the formation of degradation products, increasing the purity of the final API. ic.ac.uk
Advanced Catalysis Use of highly selective and efficient catalysts, including chiral catalysts for asymmetric synthesis.Enhances reaction specificity, leading to higher yields of the desired product and lower levels of process impurities. ic.ac.uk
High-Purity Starting Materials Using raw materials and reagents with very low levels of inherent impurities.Prevents the introduction of impurities that could be carried through the synthetic process. nih.gov
Use of Protecting Groups Temporarily blocking reactive functional groups to prevent them from participating in unwanted side reactions.Increases the selectivity of the synthesis, thereby preventing the formation of structurally related impurities. google.com

Broader Understanding of Degradation Kinetics and Shelf-Life Prediction (Chemical stability, not product shelf-life)

Understanding the degradation pathways of an API is essential for ensuring its chemical stability over time. This compound is a known degradation product of Albuterol, and studying its formation kinetics provides critical insight into the stability of the parent drug molecule.

Forced degradation studies are a key tool in this area. These studies involve exposing the API to harsh conditions such as acid, base, oxidation, heat, and light to accelerate decomposition. vulcanchem.com By monitoring the formation of this compound under these stress conditions, a degradation profile can be established. This information is vital for developing stability-indicating analytical methods that can accurately measure the drug's purity throughout its lifecycle. researchgate.net For example, exposing Albuterol sulfate (B86663) to acidic conditions has been shown to increase the levels of this compound, highlighting it as a crucial stability marker. vulcanchem.com

The data from these kinetic studies are used to build predictive models for the chemical stability of the API. The Accelerated Stability Assessment Program (ASAP) is one such approach that uses data from short-term, high-stress studies to model long-term stability under various storage conditions. mdpi.com This modeling is often based on the moisture-modified Arrhenius equation, which relates the degradation rate to temperature and humidity. By understanding these relationships, the intrinsic chemical stability of Albuterol against degradation into this compound can be predicted. mdpi.com

These studies contribute to a broader understanding of the molecule's inherent vulnerabilities. This knowledge is not only crucial for defining appropriate storage conditions and re-test periods for the bulk drug substance but also informs the development of more stable formulations by avoiding excipients or conditions that could accelerate the formation of this compound. hhs.govnih.gov

Table 3: Impact of Stress Conditions on this compound Formation (Illustrative)

Stress ConditionGeneral ObservationImplication for Chemical Stability
Acidic (e.g., HCl) Increased rate of formation of this compound. vulcanchem.comAlbuterol shows susceptibility to acid-catalyzed degradation, likely involving the hydroxyl groups.
Alkaline (e.g., NaOH) Potential for degradation, formation of various related substances. vulcanchem.comIndicates that both acidic and basic environments can compromise the stability of the Albuterol molecule.
Oxidative (e.g., H₂O₂) Formation of specific oxidative degradants. vulcanchem.comThe molecule is susceptible to oxidation, which is a key degradation pathway to monitor.
Thermal Temperature-dependent increase in degradation products. vulcanchem.commdpi.comHigher temperatures accelerate the rate of impurity formation, following Arrhenius kinetics.

Q & A

Q. How can researchers ensure ethical rigor when transitioning this compound studies from animal models to early-phase human trials?

  • Methodological Answer : Submit a comprehensive risk-benefit analysis to ethics committees, including preclinical toxicity data (e.g., hERG assay results for cardiac safety). Phase I trials should incorporate staggered dosing cohorts with real-time pharmacokinetic monitoring. Informed consent documents must disclose potential risks of paradoxical bronchospasm, a rare but documented adverse event in SABAs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.